molecular formula C10H11NO3 B084109 2,4,5-Trimethoxybenzonitrile CAS No. 14894-77-0

2,4,5-Trimethoxybenzonitrile

Cat. No.: B084109
CAS No.: 14894-77-0
M. Wt: 193.2 g/mol
InChI Key: QYLMOMNYCPHSJW-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzonitrile is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,5-Trimethoxybenzonitrile involves the reaction of 2,4,5-trimethoxybenzoic acid with urea and sulfaminic acid. The reaction proceeds as follows:

Another method involves the conversion of 2,4,5-trimethoxybenzaldehyde to this compound using ammonium hydroxide and phosphorous oxychloride .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzonitrile depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethoxybenzonitrile is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and applications. The position of the methoxy groups can affect the compound’s electronic properties and steric hindrance, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

2,4,5-trimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMOMNYCPHSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358681
Record name 2,4,5-Trimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14894-77-0
Record name 2,4,5-Trimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,5-Trimethoxybenzonitrile
Reactant of Route 2
2,4,5-Trimethoxybenzonitrile
2,4,5-Trimethoxybenzonitrile
2,4,5-Trimethoxybenzonitrile
2,4,5-Trimethoxybenzonitrile
2,4,5-Trimethoxybenzonitrile

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